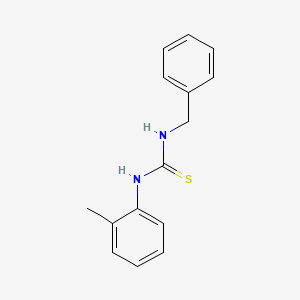

N-benzyl-N'-(2-methylphenyl)thiourea

Overview

Description

Synthesis Analysis

Thiourea derivatives are synthesized through a variety of methods, often involving the reaction of isothiocyanates with amines. A study by Silveira et al. (2018) presents a facile synthesis and characterization of symmetric N-[(phenylcarbonyl)carbamothioyl]benzamide thiourea, highlighting a simple and efficient one-step synthesis method without the need for a purification step (Silveira et al., 2018).

Molecular Structure Analysis

The molecular structure of thiourea derivatives often features significant intramolecular hydrogen bonding, which influences their conformation and stability. For instance, the title compound in a study by Abosadiya et al. (2007) adopts a trans-cis position regarding the S atom across its C—N bonds, with hydrogen bonds playing a crucial role in stabilizing the crystal structure (Abosadiya et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives participate in a wide range of chemical reactions, often acting as catalysts or reactants that lead to various products. For example, Joly and Jacobsen (2004) discussed thiourea-catalyzed enantioselective hydrophosphonylation of imines, demonstrating the role of thioureas in synthesizing alpha-amino phosphonic acids (Joly & Jacobsen, 2004).

Physical Properties Analysis

The physical properties of thiourea derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. Studies like that of Wawer et al. (2000) provide insights into the hydrogen bonding and conformational stability of N1-alkyl-N2-(2-hydroxy, 4- or 5-methylphenyl)thioureas, which are critical for understanding their physical properties (Wawer et al., 2000).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including their reactivity, chemical stability, and interaction with other molecules, are key to their application in various fields. The study by del Campo et al. (2004) on N-benzoyl-N'-alkylthioureas and their complexes illustrates how modifications to the thiourea structure can affect its fungicidal activity, demonstrating the versatility of thiourea derivatives in chemical applications (del Campo et al., 2004).

Scientific Research Applications

Catalytic Enantioselective Synthesis

Chiral thioureas have been found to catalyze enantioselective hydrophosphonylation of imines, providing a route to access alpha-amino phosphonic acids in highly enantioenriched form. This demonstrates the potential of N-benzyl-N'-(2-methylphenyl)thiourea in asymmetric catalysis for synthesizing biologically significant compounds (Joly & Jacobsen, 2004).

In Vitro Cytotoxicity and Anticancer Potential

Thioureas, including derivatives like N-benzyl-N'-(2-methylphenyl)thiourea, have been identified as vital compounds in drug research due to their cytotoxicity against cancer cell lines. This suggests their potential as anticancer agents, with specific thiourea derivatives showing more potent cytotoxicity against HeLa cell lines than hydroxyurea (Ruswanto et al., 2015).

Antifungal and Yeast Inhibition

N-benzyl-N'-(2-methylphenyl)thiourea and its complexes have shown significant antifungal activities. For instance, derivatives like 3-benzoyl-1-butyl-1-methyl-thiourea have been effective against fungi like Penicillium digitatum and yeast such as Saccharomyces cerevisiae (del Campo et al., 2004).

Antioxidant Properties

Thiourea derivatives, including benzothiazole-isothiourea derivatives, have been found to exhibit antioxidant properties. These compounds have shown potential in inactivating reactive chemical species, suggesting their utility in preventing oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Structural and Electronic Characterization

Studies on thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, provide insights into their structural, vibrational, and electronic properties. Such research is crucial for understanding the molecular stability, intermolecular interactions, and potential applications in materials science (Lestard et al., 2015).

Synthesis and Characterization of Metal Complexes

Thiourea derivatives, including N-benzyl-N'-(2-methylphenyl)thiourea, have been used to synthesize and characterize metal complexes. Such studies have revealed the potential of these compounds in forming complexes with metals like copper(II), nickel(II), and cobalt(II), which could have various applications, including in catalysis and materials science (Arslan et al., 2003).

Anion Recognition and Sensing

N-benzyl-N'-(2-methylphenyl)thiourea derivatives have been developed for anion recognition and sensing. These compounds, functioning as anion receptors, have shown substantial enhancements in anion binding affinities, indicating their potential in chemical sensing applications (Nie et al., 2004).

Mechanism of Action

While the specific mechanism of action for “N-benzyl-N’-(2-methylphenyl)thiourea” is not mentioned in the search results, thiourea derivatives are known to have numerous applications in pharmaceutical and chemical industry . For example, N-Methyl-N-(2-thiazolyl)-N’-alkyl substituted thioureas are plant growth regulators that inhibit stem elongation of rice and kidney bean plants without phytotoxicity .

Future Directions

While specific future directions for “N-benzyl-N’-(2-methylphenyl)thiourea” are not mentioned in the search results, thiourea derivatives are of huge importance commercially, industrially, and academically . They have been the subject of extensive study in coordination chemistry and are also known to play a promising role in various fields such as material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals .

properties

IUPAC Name |

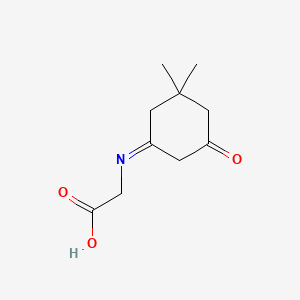

1-benzyl-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAXLFYUHSDZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)

![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)

![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)